molecular formula C21H23N5O2 B2850308 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097895-68-4

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Número de catálogo: B2850308
Número CAS: 2097895-68-4
Peso molecular: 377.448
Clave InChI: UWRBIIDVQAOWAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a chemical compound with the CAS Registry Number 2097895-68-4 and a molecular formula of C 21 H 23 N 5 O 2 . It has a molecular weight of approximately 377.44 g/mol . This complex synthetic molecule is a hybrid structure featuring a benzimidazole scaffold linked via a carbonyl-piperidine spacer to a dihydrocyclopenta[c]pyridazin-3-one core. This particular structural motif suggests potential for interesting pharmacological properties, making it a candidate for various drug discovery and chemical biology research programs. Key physicochemical properties include a topological polar surface area of 81.7 Ų and an XLogP3 value of 1.6, which provide initial insights into the compound's solubility and permeability characteristics . Researchers can source this compound in various quantities to suit their experimental needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20-11-15-2-1-3-17(15)24-26(20)12-14-6-8-25(9-7-14)21(28)16-4-5-18-19(10-16)23-13-22-18/h4-5,10-11,13-14H,1-3,6-9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRBIIDVQAOWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H23N5O2
  • Molecular Weight : 377.448 g/mol
  • CAS Number : 2097895-68-4

The compound features a unique combination of functional groups, including a benzodiazole moiety and a piperidine structure, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate the activity of various enzymes and receptors involved in inflammatory processes and pain pathways.

Antiinflammatory and Analgesic Effects

Research indicates that the compound may exhibit anti-inflammatory properties by acting on Vascular Adhesion Protein 1 (VAP-1), which plays a critical role in inflammatory responses. Inhibition of VAP-1 could potentially reduce pain and inflammation in various conditions.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related compounds revealed that certain structural analogs demonstrated significant cytotoxicity against human lymphoblast cell lines. This suggests that the compound may share similar properties, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

Data Table: Summary of Biological Activities

Activity Description Reference
AntiinflammatoryPotential inhibition of VAP-1 leading to reduced inflammation
CytotoxicityRelated compounds showed cytotoxic effects on human lymphoblast cell lines
Enzyme InhibitionPossible inhibition of topoisomerase I observed in structurally similar compounds
PLA2G15 InteractionInhibition studies suggest potential interaction with PLA2G15

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Cyclopenta[c]pyridazinone Derivatives
  • 6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9): Structure: Simplest analog lacking substituents. The unsubstituted core is less lipophilic (logP ~1.2) compared to substituted derivatives. Applications: Serves as a precursor for functionalized analogs .
Thieno-Cyclohepta[c]pyridazinone Derivatives
  • Compound 7a (2-N-[(4-N-Phenylpiperazin-1-yl)methyl]-thieno-cyclohepta[c]pyridazin-3-one): Structure: Features a thieno-cyclohepta[c]pyridazinone core with a phenylpiperazine substituent. Properties: Molecular weight 395 g/mol (C₂₂H₂₆N₄OS), mp 121–123°C, IR carbonyl stretch at 1661 cm⁻¹. Comparison: The larger cyclohepta ring increases steric bulk but reduces ring strain compared to cyclopenta systems. The phenylpiperazine group enhances solubility (Rf = 0.35 in petroleum ether/EtOAc) but may introduce off-target GPCR activity .

Substituent Variations

Piperidine/Benzodiazole vs. Piperazine/Pyrimidine
  • Target Compound: The benzodiazole-carbonyl-piperidine group provides dual hydrogen-bond donor/acceptor sites, likely improving target selectivity over kinases or proteases.
  • Compound from : Contains a pyrimidinyl-azetidinyl-piperazinyl substituent. Structure: [4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone.
Benzodiazole vs. Benzodioxolyl
  • Compounds from : Examples: 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Comparison: The benzodioxolyl group (logP ~2.0) is more lipophilic than benzodiazole (logP ~1.5), which may affect blood-brain barrier penetration.

Q & A

Q. What orthogonal assays validate target specificity when structural analogs show polypharmacology?

  • Methodology :
  • Chemical Proteomics : Use immobilized compound pulldowns with MS/MS identification of binding partners .
  • CRISPR Knockout : Generate target-knockout cell lines and compare compound activity (e.g., IC₅₀ shift >10-fold confirms on-target effect) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.